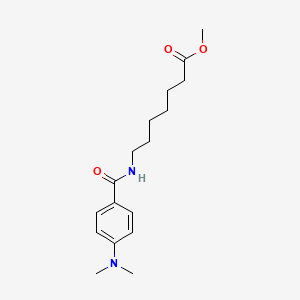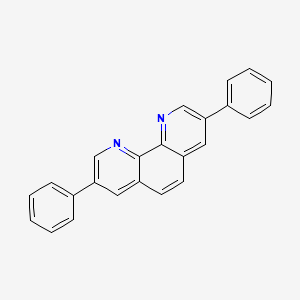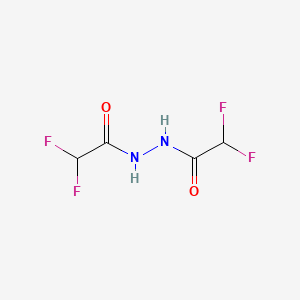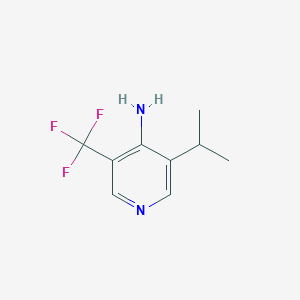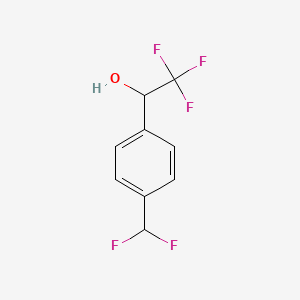
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of both difluoromethyl and trifluoroethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and selectivity. The use of advanced difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethanol group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include difluoromethylated ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol involves its interaction with molecular targets through its difluoromethyl and trifluoroethanol groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s unique fluorine-containing groups enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
- 1-(4-(Difluoromethyl)phenyl)-2,2,2-difluoroethanol
- 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoropropanol
Uniqueness
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol stands out due to its specific combination of difluoromethyl and trifluoroethanol groups, which confer unique chemical properties such as increased stability and reactivity. These properties make it particularly valuable in applications requiring high selectivity and efficiency .
Properties
Molecular Formula |
C9H7F5O |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O/c10-8(11)6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8,15H |
InChI Key |
HLPMTWRXERXRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
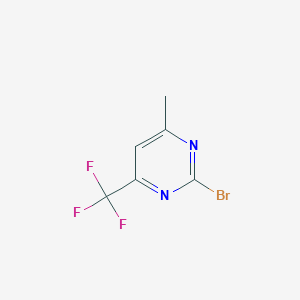
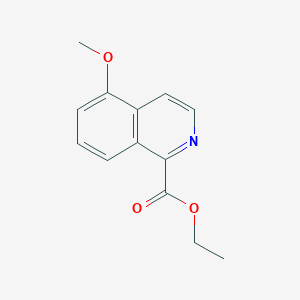
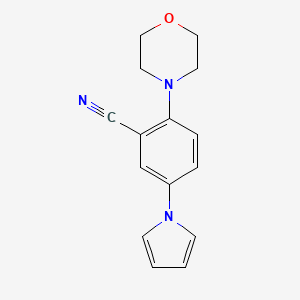

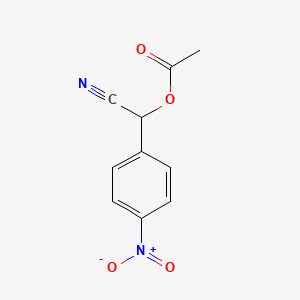
![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)

